Cas no 97180-66-0 (ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate)

ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
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- Inchi: 1S/C12H18O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h9H,2-8H2,1H3
- InChI Key: WUEVMRBXTWODMK-UHFFFAOYSA-N
- SMILES: C1C2C(C(OCC)=O)(CCC(=O)C2)CC1
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM468003-1g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95%+ | 1g |
$*** | 2023-05-04 | |
Chemenu | CM468003-250mg |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95%+ | 250mg |
$*** | 2023-05-04 | |
Enamine | EN300-1721234-5g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 5g |
$2028.0 | 2023-09-20 | |
A2B Chem LLC | AX58446-50mg |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 50mg |
$206.00 | 2024-07-18 | |
1PlusChem | 1P01EKEM-2.5g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 2.5g |
$1756.00 | 2024-04-19 | |
A2B Chem LLC | AX58446-5g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 5g |
$2170.00 | 2024-07-18 | |
A2B Chem LLC | AX58446-250mg |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 250mg |
$401.00 | 2024-07-18 | |
A2B Chem LLC | AX58446-1g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 1g |
$771.00 | 2024-07-18 | |
Aaron | AR01EKMY-1g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 1g |
$987.00 | 2025-02-10 | |
Aaron | AR01EKMY-5g |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate |
97180-66-0 | 95% | 5g |
$2814.00 | 2024-07-18 |
ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate Related Literature
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate
Introduction to Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS No. 97180-66-0)
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS No. 97180-66-0) is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and its role in various chemical transformations.
The molecular formula of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate is C₁₁H₁₆O₃, reflecting its composition of carbon, hydrogen, and oxygen atoms. The presence of an ester group and a lactone ring in its structure contributes to its unique reactivity and makes it a valuable intermediate in synthetic chemistry. The compound's stability under various conditions further enhances its utility in laboratory settings and industrial processes.
In recent years, the study of heterocyclic compounds has seen considerable advancements, with a particular focus on indene derivatives. These derivatives are known for their diverse pharmacological properties and have been explored in the development of novel therapeutic agents. Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate stands out as a promising candidate due to its structural features that allow for modifications leading to bioactive molecules.
One of the most intriguing aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural framework to develop new pathways for creating pharmacologically relevant compounds. For instance, modifications at the ester and lactone positions can lead to derivatives with enhanced binding affinity to biological targets, making them suitable for drug development.
The latest research in this domain highlights the compound's potential in medicinal chemistry. Studies have demonstrated that derivatives of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate exhibit properties that are conducive to the development of anti-inflammatory, analgesic, and even anticancer agents. These findings underscore the importance of this compound as a building block in the quest for new drugs.
The synthesis of Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate involves multi-step reactions that showcase the ingenuity of organic chemists. The process typically begins with the formation of the lactone ring, followed by esterification to introduce the ethyl group. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further refined these processes, making them more efficient and environmentally friendly.
The compound's versatility is also evident in its applications beyond pharmaceuticals. It serves as a valuable tool in chemical research, particularly in studying reaction mechanisms and developing new synthetic strategies. Its unique structure allows chemists to explore novel transformations that could lead to breakthroughs in synthetic organic chemistry.
In conclusion, Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylate (CAS No. 97180-66-0) is a multifaceted compound with significant implications in both pharmaceutical research and chemical synthesis. Its structural features and reactivity make it a cornerstone in the development of bioactive molecules, while its synthetic utility continues to drive innovation in organic chemistry. As research progresses, we can expect even more applications and discoveries related to this remarkable compound.
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